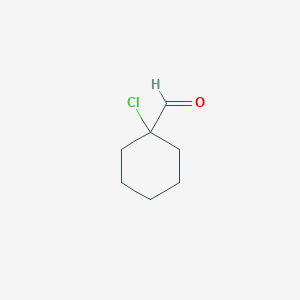

1-chlorocyclohexane-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chlorocyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c8-7(6-9)4-2-1-3-5-7/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLCDATYLUDVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424105 | |

| Record name | Cyclohexanecarboxaldehyde, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53627-10-4 | |

| Record name | Cyclohexanecarboxaldehyde, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chlorocyclohexane 1 Carbaldehyde

Oxidative Conditions and Catalytic Systems

This transformation is typically carried out under oxidative conditions. A common approach involves the in-situ formation of a 1,4-dihydropyridine (B1200194) (DHP) from the aldehyde. nih.govnih.govorganic-chemistry.org This DHP derivative then undergoes a photoredox-catalyzed process to generate a C(sp3)-centered radical, which couples with a halogen radical. nih.govorganic-chemistry.org Inexpensive and readily available halogen sources like sodium bromide (NaBr), sodium iodide (NaI), and hydrochloric acid (HCl) can be used. nih.govnih.govorganic-chemistry.org

The choice of photocatalyst is crucial for the efficiency of the reaction. For chlorination, iridium-based photocatalysts such as Ir(ppy)3 have been found to be effective. organic-chemistry.org The reaction conditions are generally mild, allowing for a broad range of functional groups to be tolerated, which is a significant advantage for late-stage functionalization in complex molecule synthesis. nih.govnih.gov

Table 2: Photocatalytic Deformylative Halogenation Conditions

[ {"Halogenation Type": "Bromination", "Photocatalyst": "Ru(bpy)3Cl2·6H2O", "Light Source": "Blue LED", "Halogen Source": "NaBr", "Reference": " organic-chemistry.org"}, {"Halogenation Type": "Chlorination", "Photocatalyst": "Ir(ppy)3", "Light Source": "Not specified", "Halogen Source": "HCl", "Reference": " organic-chemistry.org"}, {"Halogenation Type": "Iodination", "Photocatalyst": "None", "Oxidant": "K2S2O8", "Halogen Source": "NaI", "Reference": " organic-chemistry.org"} ]

Mechanistic Aspects of Deformylative Halogenation

The mechanism of deformylative halogenation typically begins with the condensation of the starting aldehyde with an amine to form an enamine, which then reacts to form a stable intermediate like a 1,4-dihydropyridine. nih.govresearchgate.net Under photoirradiation, this intermediate undergoes single-electron transfer to the excited photocatalyst, leading to the formation of a radical cation. organic-chemistry.org This radical cation can then undergo homolysis to generate a C(sp3)-centered alkyl radical and a stable pyridinium (B92312) species. nih.govresearchgate.net The alkyl radical then couples with a halogen radical, which is generated from the halogen source via oxidation by the photocatalyst, to yield the final alkyl halide product. nih.govorganic-chemistry.org

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the mechanisms of related deformylation reactions, highlighting the roles of metal-dioxygen complexes and the feasibility of inner-sphere mechanisms involving homolytic C-C bond cleavage. nih.gov

Mechanistic Investigations into Transformations of 1 Chlorocyclohexane 1 Carbaldehyde

Elucidation of Reaction Mechanisms Through Kinetic Studies

Kinetic studies are a cornerstone of mechanistic elucidation, providing quantitative data on reaction rates and their dependence on various factors. For 1-chlorocyclohexane-1-carbaldehyde, two key aspects of kinetic analysis are the determination of kinetic isotope effects and the establishment of the rate law for its transformations.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and whether a particular bond to an isotopically labeled atom is broken in that step. wikipedia.org The replacement of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a significant change in reaction rate, a phenomenon known as the deuterium KIE (kH/kD). libretexts.org

For transformations involving this compound, a primary KIE would be expected in reactions where the aldehydic C-H bond is cleaved in the rate-determining step. For instance, in an oxidation reaction where the aldehyde is converted to a carboxylic acid, a significant primary KIE would suggest that the abstraction of the aldehydic proton is the slowest step.

Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs but can still provide valuable mechanistic insights. In the case of nucleophilic substitution at the α-carbon of this compound, a secondary α-deuterium KIE can help distinguish between SN1 and SN2 mechanisms. dalalinstitute.com An SN1 reaction, proceeding through a carbocation intermediate, would exhibit a larger secondary KIE (typically kH/kD > 1) due to the change in hybridization from sp3 to sp2. Conversely, an SN2 reaction would show a KIE closer to unity. dalalinstitute.com

In studies on the reduction of benzaldehyde-d with various boron hydride reagents, secondary alpha deuterium isotope effects (kH/kD) were observed to be less than one (inverse KIE), suggesting a change in hybridization at the carbonyl carbon in the transition state. iaea.org These findings for a related aldehyde provide a basis for what could be expected in similar reactions with this compound.

Table 1: Illustrative Secondary Alpha Deuterium Kinetic Isotope Effects for Carbonyl Addition Reactions of Benzaldehyde-d

| Reducing Agent | Solvent | kH/kD |

| Sodium borohydride (B1222165) | alcohol | 0.88 |

| Sodium cyanoborohydride | alcohol | 0.90 |

| Sodium cyanoborohydride | aqueous | 0.93 |

| Borane-morpholine (pH 5.5) | 0.90 | |

| Borane-morpholine (pH 2.4) | 0.83 |

Data adapted from a study on benzaldehyde-d and are illustrative for the behavior of this compound. iaea.org

The rate law of a reaction provides a mathematical expression that describes the relationship between the rate of a reaction and the concentration of its reactants. For transformations of this compound, the rate law can offer significant clues about the reaction mechanism.

For instance, in the case of α-halogenation of ketones, a reaction analogous to the formation of this compound, kinetic studies have shown that the rate of reaction is dependent on the concentration of the ketone and an acid or base catalyst, but is independent of the concentration of the halogen. libretexts.org This indicates that the rate-determining step is the formation of an enol or enolate intermediate, which then rapidly reacts with the halogen. libretexts.org

For subsequent reactions of this compound, such as nucleophilic substitution at the α-carbon, the rate law would depend on the specific mechanism. An SN2 reaction would be expected to be first order in both the α-chloroaldehyde and the nucleophile. In contrast, an SN1 reaction would likely show a rate that is dependent only on the concentration of the α-chloroaldehyde, as the rate-determining step is the unimolecular formation of a carbocation.

Detection and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide compelling evidence for a proposed reaction mechanism. In the transformations of this compound, several types of intermediates can be postulated.

In reactions involving the carbonyl group, such as nucleophilic addition, a tetrahedral intermediate is expected to form. up.ac.za For instance, the reaction with a Grignard reagent would proceed through a magnesium alkoxide intermediate.

For reactions occurring at the α-position, enol or enolate intermediates are key. In acid-catalyzed reactions, the enol form of this compound would be the reactive species, while in base-catalyzed reactions, the corresponding enolate would be formed.

Computational studies on the reactions of α-haloketones with nucleophiles have explored the potential for competing reaction pathways, including direct nucleophilic substitution (SN2) and carbonyl addition-elimination sequences. up.ac.za These studies suggest that the nature of the nucleophile and the substrate can influence which pathway is favored, and in some cases, bifurcation mechanisms where a single transition state leads to multiple products have been considered. up.ac.za

Transition State Analysis and Reaction Energetics

The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck for a chemical transformation. The structure and energy of the transition state dictate the reaction rate and selectivity. Computational chemistry provides powerful tools for modeling transition states and understanding reaction energetics.

For nucleophilic substitution reactions at the α-carbon of this compound, the geometry of the SN2 transition state would involve the incoming nucleophile and the leaving chloride ion being simultaneously associated with the α-carbon in a trigonal bipyramidal arrangement. Computational studies on α-haloketones have shown that the presence of the adjacent carbonyl group can stabilize the SN2 transition state, leading to enhanced reactivity compared to simple alkyl halides. up.ac.za

In the case of nucleophilic addition to the carbonyl group, the transition state would involve the approach of the nucleophile to the electrophilic carbonyl carbon. The stereochemistry of this addition is often governed by the relative energies of competing transition states, as described by models such as the Felkin-Anh and Cieplak models. researchgate.net These models consider steric and electronic interactions to predict the favored direction of nucleophilic attack. researchgate.net

Influence of Solvent Effects on Reaction Kinetics and Stereoselectivity

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. Solvents can influence reaction kinetics by stabilizing or destabilizing the reactants, transition states, and intermediates. rsc.org

For reactions of this compound that involve the formation of charged intermediates or transition states, polar solvents are generally expected to increase the reaction rate by stabilizing these species. For example, in an SN1 reaction, a polar protic solvent would be effective at solvating the carbocation intermediate and the leaving chloride ion.

In terms of stereoselectivity, the solvent can play a crucial role in determining the diastereomeric or enantiomeric excess of the product. rsc.org Studies on the nucleophilic addition to substituted cyclohexanones have shown that the stereochemical outcome can be highly dependent on the solvent. researchgate.netacademie-sciences.fr This is because the solvent can influence the conformational equilibrium of the reactant and can also participate in the solvation of the transition state, thereby altering the energy difference between diastereomeric transition states. researchgate.net For instance, the reduction of 2-chlorocyclohexanone (B41772) with sodium borohydride in ethanol (B145695) has been studied computationally to understand the effect of the solvent on stereoselectivity. academie-sciences.fr

Table 2: Illustrative Solvent Effects on the Diastereoselectivity of Nucleophilic Addition to a Substituted Cyclohexanone

| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (Axial:Equatorial) |

| Diethyl Ether | 4.3 | 70:30 |

| Tetrahydrofuran | 7.6 | 75:25 |

| Methanol | 32.7 | 85:15 |

| Water | 80.1 | 90:10 |

This data is hypothetical and for illustrative purposes to show the general trend of increasing axial attack with increasing solvent polarity in the nucleophilic addition to a substituted cyclohexanone.

Stereochemical Course of Reactions and Diastereoselectivity

The stereochemistry of this compound, with a stereocenter at the α-carbon, means that its reactions can lead to the formation of diastereomeric products. The study of the stereochemical course of these reactions provides deep insights into the reaction mechanism.

In nucleophilic substitution reactions at the α-carbon, an SN2 mechanism would proceed with inversion of configuration at the stereocenter. In contrast, an SN1 reaction would lead to racemization, as the planar carbocation intermediate can be attacked from either face by the nucleophile. A study on the nucleophilic substitution of conformationally fixed trans-2-chloro-4-tert-butylcyclohexanone showed it to be significantly more reactive than the cis-isomer, highlighting the importance of stereochemistry in the reactivity of such systems. researchgate.net This difference in reactivity was attributed to the stereoelectronic effects in the transition state. researchgate.net

For nucleophilic addition to the carbonyl group, the diastereoselectivity is determined by the direction of attack of the nucleophile on the prochiral carbonyl carbon. The two faces of the carbonyl group are diastereotopic due to the presence of the adjacent stereocenter. The preferred direction of attack is often dictated by the conformational preference of the cyclohexane (B81311) ring and the steric and electronic nature of the substituents. The Felkin-Anh model predicts that the nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent at the α-carbon.

The reduction of 2-chlorocyclohexanones, a related system, has been a subject of stereochemical studies to understand the factors controlling the axial versus equatorial attack of the hydride reagent. The stereoselectivity is influenced by a combination of steric hindrance, torsional strain, and stereoelectronic effects.

Radical vs. Polar Pathways in Specific Transformations

The reactivity of α-haloaldehydes, such as this compound, is multifaceted, allowing for transformations to proceed through either radical or polar mechanistic pathways. The preferred route is highly dependent on the reaction conditions, including the presence of initiators, catalysts, and the nature of the solvent and reacting partners. Understanding the dichotomy between these pathways is crucial for controlling reaction outcomes and designing synthetic strategies.

Polar reactions involving this compound are characterized by the movement of electron pairs and the formation of ionic intermediates. These pathways are typically promoted by acids, bases, or nucleophiles. In contrast, radical reactions involve single-electron transfers and the formation of neutral, highly reactive radical intermediates. These are often initiated by light, heat, or specific radical-generating reagents. openstax.orgmasterorganicchemistry.com

Polar Pathways: Ionic Intermediates

Polar transformations of this compound generally involve two main types of intermediates: enolates or direct attack at the electrophilic α-carbon.

Enolate-Mediated Reactions: In the presence of a base, the aldehyde can be deprotonated at the formyl group, but more commonly, reactions at the α-position proceed via an enolate or enol intermediate. libretexts.org Acid-catalyzed tautomerization can lead to the formation of a nucleophilic enol. libretexts.orgfiveable.me This enol or enolate can then react with electrophiles. While this is the standard mechanism for the formation of α-haloaldehydes, related substitution reactions can also proceed through this polar intermediate. libretexts.orgorganic-chemistry.org

Nucleophilic Substitution (Sₙ2-type): The carbon atom bonded to the chlorine is electrophilic due to the electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl group. This makes it susceptible to attack by nucleophiles in a substitution reaction that displaces the chloride ion. youtube.com This reaction is analogous to the well-studied Sₙ2 reactions of α-haloketones, which exhibit significantly enhanced reactivity compared to simple alkyl halides due to the electronic influence of the carbonyl group. youtube.com The transition state is thought to be stabilized by delocalization involving the carbonyl π-system.

Radical Pathways: Neutral Intermediates

Radical transformations are initiated by the homolytic cleavage of a bond to form two radicals. masterorganicchemistry.com For reactions involving this compound, this can be triggered by ultraviolet (UV) light or chemical radical initiators.

Initiation: The process begins with an initiation step where a radical is generated. In the context of chlorination of a cyclohexane derivative, UV light can cause the homolytic cleavage of a Cl-Cl bond to produce two chlorine radicals (Cl•). masterorganicchemistry.compearson.com These highly reactive radicals can then abstract a hydrogen atom from the substrate.

Propagation: In the propagation phase, the initially formed radical reacts with a neutral molecule to create a new bond and another radical, thus continuing the chain reaction. openstax.orgpearson.com A chlorine radical could abstract the tertiary hydrogen at the C1 position of cyclohexane carbaldehyde (the precursor) to form a cyclohexyl radical, which then reacts with Cl₂ to yield this compound and a new chlorine radical. pearson.comvaia.com Alternatively, in subsequent transformations, the C-Cl bond of this compound itself could undergo homolysis or react with other radical species.

Termination: The reaction ceases when two radical species combine in a termination step. pearson.com

Comparative Analysis and Mechanistic Indicators

Distinguishing between a radical and a polar pathway often relies on analyzing the reaction conditions and the resulting products. Specific experimental designs can provide evidence for one mechanism over the other.

| Feature | Polar Pathway | Radical Pathway |

| Initiation/Catalysis | Acid, base, or nucleophile catalysis. libretexts.org | UV light (hν), heat, or radical initiators (e.g., AIBN, peroxides). openstax.orgmasterorganicchemistry.com |

| Intermediates | Cations (e.g., oxonium ions) or anions (e.g., enolates). libretexts.orgyoutube.com | Neutral radicals (e.g., cyclohexyl radical). openstax.org |

| Solvent Effects | Highly dependent on solvent polarity. Polar solvents often accelerate ionic reactions. | Less sensitive to solvent polarity. thieme-connect.de |

| Inhibitors | Generally not susceptible to radical scavengers. | Reaction is inhibited or quenched by radical scavengers (e.g., TEMPO, hydroquinone). |

| Product Formation | Typically yields specific substitution or elimination products with high regioselectivity. organic-chemistry.org | Can lead to a mixture of products, including dimers and products of non-selective substitution, though some radical reactions can be highly selective. vaia.compearson.com |

| Stereochemistry | Can be stereospecific (e.g., inversion in Sₙ2). youtube.com | Often leads to racemization if a planar radical intermediate is formed at a stereocenter. |

Some advanced reactions can proceed through a radical-polar crossover mechanism, where a radical intermediate is generated, undergoes transformation, and is then converted to an ionic species (or vice versa) by a single-electron transfer (SET) event, which then continues to react along a polar pathway. thieme-connect.decore.ac.uk Such processes combine the unique reactivity of both radical and ionic intermediates in a single synthetic sequence.

Derivatization Strategies and Synthetic Applications of 1 Chlorocyclohexane 1 Carbaldehyde

Building Block for Complex Organic Synthesis

The inherent reactivity of 1-chlorocyclohexane-1-carbaldehyde makes it a valuable building block for the construction of intricate organic molecules. The aldehyde functionality can undergo a wide array of classic carbon-carbon bond-forming reactions. For instance, it can serve as an electrophile in reactions with organometallic reagents such as Grignard or organolithium compounds to yield secondary alcohols. Furthermore, it is a suitable substrate for Wittig-type reactions to form substituted alkenes.

The presence of the α-chloro substituent provides an additional handle for synthetic manipulation. This allows for sequential reactions, where the aldehyde is first transformed, followed by a substitution of the chlorine atom, or vice versa. This orthogonality enables the controlled and stepwise assembly of complex target molecules.

Table 1: Potential Carbon-Carbon Bond-Forming Reactions

| Reaction Type | Reagent | Product Type |

| Grignard Reaction | RMgX | α-Chloro secondary alcohol |

| Wittig Reaction | Ph3P=CHR | Substituted alkene |

| Aldol (B89426) Condensation | Ketone/Aldehyde | α,β-Unsaturated ketone/aldehyde |

| Cyanohydrin Formation | KCN/HCN | α-Chloro cyanohydrin |

Precursor for Biologically Active Molecules

While direct studies on the biological activity of derivatives of this compound are not widely published, its potential as a precursor for pharmacologically relevant scaffolds can be inferred from its structure. The cyclohexane (B81311) moiety is a common feature in many pharmaceutical agents, providing a lipophilic scaffold that can be crucial for membrane permeability and binding to biological targets.

By modifying the aldehyde and chloro groups, a diverse library of compounds can be generated for screening purposes. For example, reductive amination of the aldehyde would lead to various amino alcohols, a structural motif present in numerous bioactive compounds. Subsequent intramolecular or intermolecular reactions involving the chloro group could then be used to construct more complex and rigidified structures, potentially leading to novel therapeutic agents.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it a particularly interesting substrate for the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science. ethernet.edu.et The aldehyde and the α-chloro group can react with dinucleophiles to form a variety of ring systems.

For instance, reaction with a primary amine could initially form an imine, which could then undergo an intramolecular nucleophilic substitution of the chlorine atom to yield a substituted aziridine. Alternatively, reaction with a hydrazine (B178648) derivative could lead to the formation of pyrazolidine (B1218672) or other nitrogen-containing heterocycles. ekb.eg Similarly, reaction with thiourea (B124793) or thioamides could provide access to thiazole (B1198619) or thiazine (B8601807) derivatives, which are known to possess a wide range of biological activities. sci-hub.se

Table 2: Potential Heterocyclic Ring Systems from this compound

| Dinucleophile | Intermediate | Heterocyclic Product |

| Primary Amine (R-NH2) | Imine | Aziridine derivative |

| Hydrazine (H2N-NH2) | Hydrazone | Pyrazolidine derivative |

| Thiourea (H2NCSNH2) | Thio-intermediate | Thiazole derivative |

| o-Phenylenediamine | Imine | Benzodiazepine precursor |

Participation in Multicomponent Reactions (e.g., Ugi Reactions)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. sciepub.com The aldehyde functionality of this compound makes it a suitable component for such reactions.

A prime example is the Ugi four-component reaction (Ugi-4CR), which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.gov The use of this compound in a Ugi reaction would generate a complex product containing the 1-chlorocyclohexyl moiety. nih.gov This product would be a highly functionalized molecule with potential for further synthetic diversification, for instance, through substitution of the remaining chlorine atom. The high atom economy and convergence of MCRs make this a very attractive strategy for generating molecular diversity. sciepub.com

The general mechanism of the Ugi reaction begins with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the resulting iminium ion, followed by an intramolecular acyl transfer to yield the final α-acylamino amide product. wikipedia.org

Generation of Novel Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. dntb.gov.ua While this compound is itself achiral, it can be used as a starting material for the synthesis of new chiral molecules that could serve these purposes.

For example, enantioselective reduction of the aldehyde or addition of a chiral nucleophile could introduce a stereocenter. The resulting chiral α-chloro alcohol could then be further elaborated. The cyclohexane ring provides a rigid scaffold, which is often a desirable feature in the design of effective chiral ligands for asymmetric catalysis. researchgate.net By attaching coordinating groups to this scaffold, new ligands for transition metal-catalyzed reactions could be developed.

Development of Advanced Materials Precursors

The reactivity of this compound also suggests its potential use as a precursor for advanced materials. The aldehyde group can participate in polymerization reactions, for instance, through condensation with phenols to form resole- or novolac-type resins. The presence of the chlorine atom would introduce a functional handle into the resulting polymer, allowing for post-polymerization modification.

These modifications could be used to tune the properties of the material, such as its solubility, thermal stability, or to introduce specific functionalities for applications in areas like coatings, adhesives, or functional polymers. For example, the chlorine atoms could serve as sites for cross-linking or for grafting other polymer chains.

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of 1-chlorocyclohexane-1-carbaldehyde is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The most downfield signal is expected to be the aldehydic proton (CHO), appearing as a singlet in the region of 9.0-10.0 ppm. chemistrycalculatorhub.infoyoutube.com This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group.

The protons on the cyclohexane (B81311) ring will appear further upfield. The protons on the carbons adjacent to the carbon bearing the chlorine and aldehyde group (C2 and C6) are expected to be in the range of 2.0-2.5 ppm. The remaining methylene (B1212753) protons of the cyclohexane ring (at C3, C4, and C5) would likely appear as a complex multiplet in the range of 1.2-1.9 ppm. libretexts.org The multiplicity of these signals will be complex due to geminal and vicinal couplings, as well as the conformational rigidity of the cyclohexane ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| -CHO | 9.0 - 10.0 | s (singlet) | N/A |

| -CH₂ (C2, C6) | 2.0 - 2.5 | m (multiplet) | Complex |

| -CH₂ (C3, C5) | 1.2 - 1.9 | m (multiplet) | Complex |

| -CH₂ (C4) | 1.2 - 1.9 | m (multiplet) | Complex |

Carbon-13 (¹³C) NMR: Chemical Shifts and Carbon Connectivity

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. For this compound, seven distinct signals are expected. The carbonyl carbon of the aldehyde group will be the most downfield signal, predicted to be in the 190-200 ppm range. nmrdb.orgoregonstate.edu The quaternary carbon atom bonded to both the chlorine atom and the carbonyl group (C1) is expected to appear significantly downfield as well, likely in the range of 60-80 ppm. The carbon atom attached to the chlorine (C-Cl) typically appears in the 40-45 ppm region. oregonstate.edu The remaining carbons of the cyclohexane ring will resonate at higher fields.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CHO | 190 - 200 |

| C1 (-C(Cl)CHO) | 60 - 80 |

| C2, C6 | 30 - 40 |

| C3, C5 | 20 - 30 |

| C4 | 20 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.org For this compound, cross-peaks would be expected between the protons on adjacent carbons in the cyclohexane ring (e.g., H2 with H3, H3 with H4, etc.). The aldehydic proton, being a singlet, would not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. wikipedia.orgcolumbia.edu This technique would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the proton signal in the 2.0-2.5 ppm range would show a correlation to the carbon signal in the 30-40 ppm range, confirming their direct bond.

The aldehydic proton showing a correlation to the quaternary carbon (C1) and the carbonyl carbon.

Protons on C2 and C6 showing correlations to C1, C3, and C5.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of Carbonyl and C-Cl Bonds

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show two key absorption bands.

A strong, sharp absorption band is predicted in the range of 1740-1720 cm⁻¹ corresponding to the C=O stretching vibration of the saturated aldehyde. protheragen.aiscm.com The presence of the electronegative chlorine atom on the α-carbon may slightly shift this frequency. Another characteristic absorption, though weaker, is the C-Cl stretching vibration, which is expected to appear in the fingerprint region, typically between 850 and 550 cm⁻¹. acdlabs.comepfl.ch Additionally, C-H stretching vibrations from the cyclohexane ring will be observed around 2850-3000 cm⁻¹. acdlabs.com

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1740 - 1720 | Strong |

| C-H Stretch (Alkane) | 2850 - 3000 | Medium to Strong |

| C-Cl Stretch | 850 - 550 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Saturated aldehydes and ketones exhibit a weak absorption band in the UV region corresponding to the n → π* (n-to-pi-star) transition of the carbonyl group. For this compound, which lacks extended conjugation, a weak absorption maximum (λmax) is expected in the region of 280-300 nm. protheragen.ai The presence of the chlorine atom is not expected to significantly shift this absorption into the visible region.

Mass Spectrometry (MS): Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry (MS) is a technique that provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₇H₁₁ClO). Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. wisc.edu

Common fragmentation pathways for aldehydes include α-cleavage. chemistrycalculatorhub.infoyoutube.com This would lead to the loss of a hydrogen radical (M-1) or the formyl radical (M-29, loss of CHO). Another significant fragmentation pathway for cyclic compounds is the loss of small neutral molecules. The fragmentation of the cyclohexane ring could lead to various smaller charged fragments.

Computational Chemistry and Theoretical Studies on 1 Chlorocyclohexane 1 Carbaldehyde

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 1-chlorocyclohexane-1-carbaldehyde at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, typically using a functional like B3LYP with a 6-31G(d) basis set, can predict the equilibrium structure. These calculations account for the conformational preferences of the cyclohexane (B81311) ring (chair conformation) and the orientation of the chloro and carbaldehyde substituents. The primary conformers of interest are those with the chloro group in an axial or equatorial position. DFT studies on substituted cyclohexanes show the complexity of balancing steric and electronic effects to determine the most stable conformer. rsc.org

Once the geometry is optimized, a vibrational analysis is performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Key predicted vibrational frequencies for this compound would include the characteristic C=O stretch of the aldehyde and the C-Cl stretch. Saturated aldehydes typically show a C=O absorption near 1730 cm⁻¹, while the C-H stretch of the aldehyde proton appears around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orgpressbooks.pub

Table 1: Hypothetical DFT-Calculated Geometrical Parameters and Vibrational Frequencies for Equatorial this compound (B3LYP/6-31G(d))

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C=O | 1.21 |

| C-Cl | 1.80 |

| C-CHO | 1.52 |

| **Bond Angles (°) ** | |

| O=C-C | 124.5 |

| Cl-C-CHO | 108.9 |

| Key Vibrational Frequencies (cm⁻¹) | |

| C=O Stretch | 1735 |

| Aldehyde C-H Stretch | 2725, 2822 |

| C-Cl Stretch | 750 |

While DFT is efficient for geometry optimization, higher-level ab initio methods are often employed for more accurate energy calculations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation. These methods are computationally expensive and are typically used to perform single-point energy calculations on the DFT-optimized geometries.

For this compound, these accurate energy calculations are crucial for determining the relative stability of the axial and equatorial conformers. The energy difference, known as the A-value, dictates the equilibrium population of each conformer. github.io Studies on similar halogenated cyclohexanes have used high-level methods to dissect the contributions of steric and electrostatic interactions to conformational preferences. acs.org

Table 2: Hypothetical Relative Energies (kcal/mol) of Axial vs. Equatorial Conformers by Different Methods

| Method | Basis Set | ΔE (E_axial - E_equatorial) |

| B3LYP | 6-31G(d) | 0.65 |

| MP2 | aug-cc-pVDZ | 0.58 |

| CCSD(T) | aug-cc-pVDZ | 0.55 |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the electronic excited states of molecules. It allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies and intensities of electronic transitions. For this compound, TD-DFT would likely predict a weak n → π* transition for the carbonyl group at a relatively long wavelength and stronger π → π* transitions at shorter wavelengths. The solvent environment can influence these transitions, a phenomenon that can also be modeled. researchgate.net

Table 3: Hypothetical TD-DFT (B3LYP/6-311+G(d,p)) Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| n → π | 4.22 | 294 | 0.002 |

| π → π | 6.53 | 190 | 0.085 |

| σ → π* | 7.12 | 174 | 0.015 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reaction Pathway Exploration

While QM methods provide information on static structures, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can model molecular vibrations, conformational changes like the ring-flip of the cyclohexane moiety, and the rotation of substituents. youtube.com For this compound, an MD simulation would reveal the timescale and energy barriers associated with the interconversion between the axial and equatorial conformers, providing a more complete picture of the conformational landscape than static calculations alone. jkps.or.kr These simulations are also invaluable for exploring the initial stages of reaction pathways by modeling the interactions between the molecule and potential reactants in a simulated environment. mdpi.com

Reaction Mechanism Prediction and Transition State Locating

A key application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a plausible reaction is the nucleophilic addition to the electrophilic carbonyl carbon. Computational methods, primarily DFT, can be used to map out the potential energy surface of such a reaction. This involves locating the structures of the reactants, products, and, crucially, the transition state (TS).

The TS is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of the reaction. Locating the TS and confirming it with a frequency calculation (which must yield exactly one imaginary frequency) provides a quantitative prediction of the reaction rate. For example, the mechanism of α-chlorination of aldehydes has been studied computationally to understand stereoselectivity. researchgate.netnih.gov Similarly, DFT has been used to study aldehyde deformylation reactions. acs.org

Table 4: Hypothetical Calculated Activation Energy for Nucleophilic Addition of a Hydride to this compound

| Reaction Step | Method | Basis Set | Activation Energy (ΔG‡) in kcal/mol |

| Hydride Addition to Carbonyl | B3LYP | 6-311+G(d,p) | 12.5 |

Solvation Models and Environmental Effects on Reactivity and Spectroscopic Properties

Reactions and spectroscopic measurements are typically performed in solution, where the solvent can significantly influence molecular properties. Computational solvation models are used to account for these environmental effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is an efficient way to capture bulk electrostatic effects. researchgate.net Explicit solvation models, where individual solvent molecules are included in the calculation, provide a more detailed picture but are computationally more demanding.

For this compound, solvation can affect the equilibrium between axial and equatorial conformers, the positions of spectroscopic peaks (solvatochromism), and the activation energies of reactions. acs.org For instance, a polar solvent would be expected to stabilize the polar C=O bond, leading to a red shift (lower frequency) in its IR stretching vibration and potentially altering reaction barriers.

Table 5: Hypothetical Effect of Solvation (PCM Model) on the C=O Stretching Frequency

| Environment | C=O Frequency (cm⁻¹) |

| Gas Phase | 1735 |

| Cyclohexane (ε=2.0) | 1730 |

| Ethanol (B145695) (ε=24.6) | 1722 |

| Water (ε=78.4) | 1718 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Experimental Validation

In the absence of extensive experimental data for this compound, computational chemistry serves as a powerful tool for predicting its spectroscopic properties. These theoretical predictions are invaluable for guiding future experimental work, aiding in the identification and characterization of the compound, and providing a deeper understanding of its electronic and structural nature. The primary methods for these predictions involve quantum mechanical calculations, such as Density Functional Theory (DFT) for ground-state properties like geometry, IR frequencies, and NMR chemical shifts, and Time-Dependent DFT (TD-DFT) for excited-state properties like UV-Vis electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts (δ), which are highly sensitive to the local electronic environment of each nucleus.

For this compound, the chemical shifts can be estimated using DFT methods (e.g., with the B3LYP functional) and a suitable basis set (e.g., 6-31G(d,p)). The presence of two electron-withdrawing groups—the chlorine atom and the aldehyde group—directly on the same carbon (C1) is expected to significantly influence the chemical shifts of the entire molecule.

Predicted ¹H NMR Data:

The aldehydic proton is anticipated to be the most downfield-shifted signal due to the strong deshielding effect of the carbonyl group. The protons on the cyclohexane ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The protons on the carbons adjacent to the C1-carbon (C2 and C6) are expected to be shifted further downfield than the other ring protons due to the inductive effect of the chlorine and aldehyde moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 10.0 | Singlet |

| Cyclohexane H (C2, C6 - axial) | 2.0 - 2.4 | Multiplet |

| Cyclohexane H (C2, C6 - equatorial) | 1.8 - 2.2 | Multiplet |

| Cyclohexane H (C3, C5 - axial) | 1.4 - 1.7 | Multiplet |

| Cyclohexane H (C3, C5 - equatorial) | 1.6 - 1.9 | Multiplet |

Note: These are estimated ranges. Actual values depend on the specific computational method and solvent model used.

Predicted ¹³C NMR Data:

The carbonyl carbon of the aldehyde is expected to have the largest chemical shift. libretexts.orgcompoundchem.com The C1 carbon, being attached to both a chlorine atom and a carbonyl group, will also be significantly deshielded and appear far downfield. libretexts.org The chemical shifts of the other cyclohexane carbons will decrease with increasing distance from the C1 position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 200 libretexts.org |

| C1 | 70 - 85 |

| C2, C6 | 35 - 45 |

| C3, C5 | 24 - 28 |

Note: These are estimated ranges based on typical values for substituted cyclohexanes and alpha-chloro aldehydes. libretexts.orgoregonstate.edu

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy, typically calculated at the DFT level, predicts the vibrational frequencies of a molecule. These frequencies correspond to the stretching and bending of bonds and can be used to identify functional groups. For this compound, the most characteristic vibrations are the C=O stretch of the aldehyde and the C-Cl stretch.

The C=O stretching frequency in saturated aliphatic aldehydes typically appears in the range of 1740-1720 cm⁻¹. orgchemboulder.comlibretexts.org However, the presence of an electronegative chlorine atom on the alpha-carbon is known to increase the frequency of the C=O stretch due to an inductive effect that strengthens the double bond. spectroscopyonline.comspectroscopyonline.com Therefore, a shift to a higher wavenumber is expected.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aldehyde (O=C-H) | 2720 - 2820 orgchemboulder.com | Medium |

| C=O Stretch | Aldehyde | 1735 - 1755 | Strong |

Note: These predictions are based on established group frequencies with adjustments for the specific molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. TD-DFT calculations are the standard method for predicting the absorption maxima (λ_max). Carbonyl compounds like aldehydes exhibit a characteristic, but weak, electronic transition where a non-bonding electron from the oxygen is promoted to the antibonding π* orbital of the carbonyl group (n→π* transition). youtube.com This transition typically occurs in the 270-300 nm range for simple aldehydes. libretexts.org A more intense π→π* transition is expected at a much shorter wavelength, likely in the vacuum UV region (<200 nm). libretexts.org The presence of the chlorine atom is not expected to significantly shift the n→π* transition into the visible spectrum.

Table 4: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| n→π* | 280 - 300 | Low (<100 L·mol⁻¹·cm⁻¹) |

Note: The predicted values are based on typical electronic transitions for non-conjugated carbonyl compounds. libretexts.org

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. uninsubria.it These models are typically expressed as mathematical equations and are powerful tools for predicting the reactivity of new or untested chemicals without the need for extensive laboratory experiments. nih.govnih.gov

For this compound, a QSRR model could be developed to predict its reactivity in various chemical transformations, such as nucleophilic addition to the carbonyl group or substitution reactions. The development of such a model would involve several key steps:

Dataset Assembly: A training set of structurally related compounds with known experimental reactivity data would be required. This set would ideally include other α-halogenated cycloalkane aldehydes and ketones with varying ring sizes and substituents.

Descriptor Calculation: For each molecule in the training set, a wide range of molecular descriptors would be calculated using computational software. uliege.be These descriptors numerically encode different aspects of the molecular structure and properties. Relevant descriptors for a QSRR study of this compound would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges (especially on the carbonyl carbon), dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are critical for modeling reactions involving nucleophilic or electrophilic attack.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching (e.g., molecular weight, connectivity indices).

Quantum-Chemical Descriptors: Parameters like electrophilicity index, hardness, and softness can provide insight into the molecule's reactivity profile. uninsubria.it

Steric Descriptors: These quantify the three-dimensional shape and bulk of the molecule (e.g., molecular volume, surface area), which are important for understanding how easily a reactant can approach the reactive site.

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical relationship is established between the calculated descriptors (independent variables) and the experimental reactivity (dependent variable). uninsubria.itresearchgate.net The resulting model's predictive power must be rigorously validated using internal (e.g., cross-validation) and external validation (using a separate test set of compounds not included in the model development). nih.gov

A hypothetical QSRR model for the reactivity of compounds like this compound might take the general form:

Reactivity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)

Where the coefficients (c) indicate the importance and direction of influence of each descriptor on reactivity. For instance, a higher positive charge on the carbonyl carbon would likely correlate with increased reactivity towards nucleophiles. The presence of the α-chloro group is expected to be a significant descriptor, influencing both steric hindrance and the electrophilicity of the carbonyl carbon.

By establishing a robust QSRR model, the reactivity of this compound and other similar halogenated aldehydes could be reliably predicted, aiding in the design of synthetic routes and the assessment of their chemical behavior. nih.gov

Future Research Directions and Emerging Opportunities for 1 Chlorocyclohexane 1 Carbaldehyde

The exploration of bifunctional molecules like 1-chlorocyclohexane-1-carbaldehyde opens avenues for novel synthetic methodologies and applications. The presence of a quaternary stereocenter bearing both a chlorine atom and a formyl group on a cyclohexane (B81311) scaffold presents unique chemical challenges and opportunities. Future research is poised to address these complexities through innovative approaches, focusing on stereocontrol, efficiency, sustainability, and advanced computational tools.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing 1-chlorocyclohexane-1-carbaldehyde, and how should they be optimized?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to identify the aldehyde proton (δ ~9-10 ppm) and chlorine-substituted cyclohexane carbons. Rotameric effects due to the cyclohexane ring may cause splitting; employ decoupling experiments or variable-temperature NMR to resolve overlapping signals .

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm) and C-Cl absorption (~550-650 cm).

- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify the molecular ion peak (CHClO) and fragmentation patterns.

Q. What are common synthetic routes for this compound, and what are critical reaction conditions?

- Methodological Answer :

- Chlorination of Cyclohexanecarbaldehyde : Use sulfuryl chloride (SOCl) or PCl under anhydrous conditions. Monitor temperature to avoid over-chlorination.

- Oxidation of 1-Chlorocyclohexanemethanol : Employ mild oxidizing agents like pyridinium chlorochromate (PCC) to prevent decomposition of the aldehyde group .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to separate byproducts.

Advanced Research Questions

Q. How can conformational analysis of the cyclohexane ring impact the reactivity of this compound?

- Methodological Answer :

- X-ray Crystallography : Determine the chair/boat conformation using SHELXL (SHELX suite) for refinement. Parameterize displacement ellipsoids to assess ring puckering .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare axial vs. equatorial aldehyde orientations. Optimize geometries at the B3LYP/6-31G(d) level .

Q. What strategies mitigate decomposition during purification under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : Avoid prolonged exposure to protic acids; use buffered solutions (pH 4-6) during extraction.

- Basic Conditions : Employ non-nucleophilic bases (e.g., NaHCO) to prevent aldol condensation. Store purified samples at -20°C under nitrogen .

Q. How can researchers resolve discrepancies in NMR data caused by steric hindrance in derivatives?

- Methodological Answer :

- Dynamic NMR : Conduct variable-temperature studies (e.g., -40°C to 80°C) to slow conformational interconversion.

- NOE Experiments : Identify spatial proximity between aldehyde protons and cyclohexane substituents to assign stereochemistry .

Q. What computational approaches predict regioselectivity in nucleophilic attacks on this compound?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using Gaussian to identify electrophilic sites (aldehyde carbon vs. chloro-substituted carbon).

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to rationalize nucleophilic attack preferences .

Q. How can SHELX software validate crystal structures, and what are common refinement pitfalls?

- Methodological Answer :

- Refinement Steps : Use SHELXL for least-squares refinement. Monitor R-factors (<5%) and check for disorder in the cyclohexane ring or aldehyde group.

- Pitfalls : Over-interpretation of low-resolution data; always cross-validate with spectroscopic data. Refer to SHELX documentation for handling twinned crystals .

Q. What chiral catalysts enable asymmetric synthesis using this compound as a substrate?

- Methodological Answer :

- Organocatalysts : Proline-derived catalysts for enantioselective aldol reactions.

- Metal Complexes : Chiral salen-Mn(III) catalysts for epoxidation. Optimize solvent polarity (e.g., THF vs. DCM) to enhance enantiomeric excess (ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.